Tie2 kinase inhibitor 1

Description

a Tie2 kinase inhibitor with antineoplastic activity

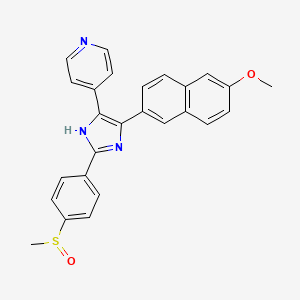

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[4-(6-methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O2S/c1-31-22-8-5-19-15-21(4-3-20(19)16-22)25-24(17-11-13-27-14-12-17)28-26(29-25)18-6-9-23(10-7-18)32(2)30/h3-16H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINQIEAULQKUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C3=C(NC(=N3)C4=CC=C(C=C4)S(=O)C)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635231 | |

| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948557-43-5 | |

| Record name | 4-[4-(6-Methoxynaphthalen-2-yl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tie2 Kinase Inhibitor 1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Tie2 kinase inhibitor 1, a potent and selective inhibitor of the Tie2 receptor tyrosine kinase. This document outlines the inhibitor's role in the broader context of the Tie2 signaling pathway, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of critical pathways and workflows.

The Tie2 Signaling Pathway: A Critical Regulator of Vascular Homeostasis

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability.[1][2] Expressed predominantly on endothelial cells, the Tie2 signaling pathway plays a pivotal role in maintaining vascular quiescence and integrity.[1][3] The primary ligands for Tie2 are the angiopoietins, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[4]

-

Angiopoietin-1 (Ang1): As the primary agonist for Tie2, Ang1 binding induces receptor clustering and autophosphorylation, initiating a cascade of downstream signaling events.[4] This activation of Tie2 promotes endothelial cell survival, reduces vascular permeability, and suppresses inflammation.[4] Key downstream pathways activated by Ang1-Tie2 signaling include the PI3K/Akt pathway, which is crucial for cell survival and migration, and the Ras/MAPK pathway.[4][5]

-

Angiopoietin-2 (Ang2): In most contexts, Ang2 acts as a competitive antagonist of Ang1, blocking Tie2 activation.[4] Elevated levels of Ang2 can lead to vascular destabilization, increased permeability, and a pro-inflammatory state, often in conjunction with other factors like Vascular Endothelial Growth Factor (VEGF).[3][4]

Disruption of the delicate balance between Ang1 and Ang2 signaling is implicated in various pathologies characterized by vascular dysfunction, including cancer, diabetic retinopathy, and sepsis.[3][4]

Mechanism of Action of this compound

This compound is a potent and selective small molecule inhibitor that targets the intracellular kinase domain of the Tie2 receptor. Its primary mechanism of action is to competitively bind to the ATP-binding pocket of the Tie2 kinase, thereby preventing the autophosphorylation of the receptor. This inhibition blocks the initiation of downstream signaling cascades, effectively antagonizing the pro-angiogenic and pro-survival signals mediated by Tie2 activation.

The inhibitor has demonstrated significant selectivity for Tie2 over other related kinases, making it a valuable tool for investigating Tie2-mediated biological processes and a potential therapeutic agent for diseases driven by aberrant Tie2 signaling.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tie2) | 250 nM | Biochemical Assay | [6] |

| Cellular IC50 | 232 nM | HEL cells | [7] |

| IC50 (p38) | 50 µM | Biochemical Assay | [6][7] |

| Selectivity | >10-fold vs. VEGFR2, VEGFR3, PDGFRβ | Cellular Assays | [7] |

| In Vivo Efficacy | 41% and 70% reduction in angiogenesis | Matrigel mouse model (25 and 50 mg/kg, i.p., b.i.d) | [7] |

| In Vivo Efficacy | 61% reduction in tumor volume by day 20 | MOPC-315 plasmacytoma xenograft (50 mg/kg, i.p., twice a week) | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Tie2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Tie2 kinase.

Materials:

-

Recombinant human Tie2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound

-

96-well microplates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing Tie2 kinase and the peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for Tie2.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Tie2 Phosphorylation Assay

This assay measures the inhibitory effect of the compound on Tie2 autophosphorylation in a cellular context.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other Tie2-expressing cells

-

Cell culture medium (e.g., EGM-2)

-

Angiopoietin-1 (Ang1)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-Tie2 antibody

-

Anti-total-Tie2 antibody

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blotting or ELISA equipment

Procedure:

-

Seed HUVECs in 6-well plates and grow to near confluence.

-

Serum-starve the cells for 4-6 hours in basal medium.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with a saturating concentration of Ang1 (e.g., 200 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of Tie2 using Western blotting or ELISA with anti-phospho-Tie2 and anti-total-Tie2 antibodies.

-

Quantify the band intensities or ELISA signals and normalize the phospho-Tie2 signal to the total Tie2 signal.

-

Calculate the percentage of inhibition of Tie2 phosphorylation for each inhibitor concentration and determine the cellular IC50.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the effect of the inhibitor on the formation of new blood vessels.

Materials:

-

Matrigel (growth factor reduced)

-

Basic fibroblast growth factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

-

This compound

-

Immunocompromised mice (e.g., C57BL/6 or athymic nude mice)

-

Anesthesia

-

Surgical tools

-

Hemoglobin quantification kit or anti-CD31 antibody for immunohistochemistry

Procedure:

-

Thaw Matrigel on ice.

-

Mix Matrigel with bFGF or VEGF and heparin. For the treatment group, also include this compound in the Matrigel.

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel solution into the flank.

-

Administer this compound (e.g., 25 or 50 mg/kg, i.p., b.i.d) or vehicle control to the mice for a specified period (e.g., 7-14 days).

-

At the end of the experiment, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a hemoglobin quantification kit as an index of blood vessel formation.

-

Fixing the plugs in formalin, embedding in paraffin, and performing immunohistochemistry with an anti-CD31 antibody to visualize and quantify endothelial cells.

-

MOPC-315 Plasmacytoma Xenograft Model

This in vivo tumor model evaluates the anti-tumor efficacy of the inhibitor.

Materials:

-

MOPC-315 plasmacytoma cells

-

BALB/c mice

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound

-

Calipers for tumor measurement

Procedure:

-

Culture MOPC-315 cells to the desired number.

-

Harvest the cells and resuspend them in sterile PBS.

-

Subcutaneously inject approximately 1 x 10^6 MOPC-315 cells into the right flank of BALB/c mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg, i.p., twice a week) or vehicle control.

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and apoptosis).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Tie2 receptor tyrosine kinase. Its mechanism of action, centered on the inhibition of Tie2 autophosphorylation, leads to the suppression of downstream signaling pathways crucial for angiogenesis and endothelial cell survival. The quantitative data and the results from in vivo models underscore its potential as a therapeutic agent for diseases characterized by pathological angiogenesis and vascular dysfunction. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this and similar targeted therapies.

References

- 1. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. In vivo Matrigel Plug Angiogenesis Assay [en.bio-protocol.org]

- 7. corning.com [corning.com]

An In-depth Technical Guide to the Tie2 Signaling Pathway and its Inhibition by Tie2 Kinase Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tie2 signaling pathway is a critical regulator of vascular development, stability, and homeostasis. Primarily expressed on endothelial cells, the Tie2 receptor tyrosine kinase and its angiopoietin ligands play a pivotal role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in numerous pathologies, including cancer, inflammatory diseases, and vascular malformations, making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the Tie2 signaling cascade and a detailed analysis of a specific small molecule antagonist, Tie2 kinase inhibitor 1.

The Tie2 Signaling Pathway: A Core Overview

The central components of the Tie2 signaling pathway are the Tie2 receptor (also known as TEK) and its primary ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).

Ligands and Receptor Activation:

-

Angiopoietin-1 (Ang1): Primarily secreted by perivascular cells, Ang1 is the primary agonist of Tie2. The binding of multimeric Ang1 to the Tie2 receptor induces receptor clustering and trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades.

-

Angiopoietin-2 (Ang2): In contrast to Ang1, Ang2 acts as a context-dependent antagonist. In the presence of Ang1, Ang2 competes for Tie2 binding, thereby inhibiting Ang1-mediated receptor activation. However, in the absence of Ang1, Ang2 can act as a partial agonist.

Downstream Signaling Cascades:

Activated Tie2 serves as a docking site for various adaptor proteins and signaling molecules, leading to the activation of several key downstream pathways that collectively regulate endothelial cell survival, migration, proliferation, and vascular stability.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of Tie2 signaling, promoting endothelial cell survival and quiescence. Activated Tie2 recruits the p85 regulatory subunit of PI3K, leading to the production of PIP3 and subsequent activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspase-9, and inhibits the transcription factor FOXO1, which is involved in the expression of pro-inflammatory and pro-angiogenic genes.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated downstream of Tie2 and is primarily involved in endothelial cell migration and proliferation. Adaptor proteins like Grb2 and Shc bind to phosphorylated Tie2, leading to the activation of the Ras-Raf-MEK-ERK cascade.

-

STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be activated by Tie2, contributing to the regulation of gene expression involved in endothelial cell function.

-

Dok-R and Rho GTPases: Downstream of kinase-related protein (Dok-R) is another important adaptor that binds to phosphorylated Tie2 and is involved in regulating cell migration through the modulation of Rho family GTPases.

The intricate interplay of these signaling pathways ultimately governs the physiological and pathological outcomes of Tie2 activation.

This compound: A Potent Antagonist

This compound, also identified as compound 5 in the scientific literature, is a potent and selective small molecule inhibitor of the Tie2 receptor tyrosine kinase.[1] It acts as an ATP-competitive inhibitor, binding to the kinase domain of Tie2 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[2]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Tie2 kinase) | 250 nM | Biochemical Assay | [3] |

| IC50 (cellular) | 232 nM | HEL cells | [3] |

| Selectivity (vs. p38) | >200-fold (IC50 = 50 µM) | Biochemical Assay | [3] |

| Selectivity (vs. VEGFR2, VEGFR3, PDGFRβ) | >10-fold | Biochemical Assay | [3] |

| In vivo efficacy (Matrigel plug assay) | 41% reduction at 25 mg/kg; 70% reduction at 50 mg/kg | Mouse model | [3] |

| In vivo efficacy (MOPC-315 xenograft) | Dose-dependent delay in tumor growth | Mouse model | [3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

In Vitro Tie2 Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the Tie2 kinase.

Materials:

-

Recombinant human Tie2 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, recombinant Tie2 kinase, and the diluted inhibitor.

-

Initiate the kinase reaction by adding a mixture of ATP and the poly(Glu, Tyr) substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Endothelial Cell Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (EGM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

Test compound (this compound)

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM supplemented with FBS.

-

Allow the cells to adhere overnight.

-

Replace the medium with a low-serum medium (e.g., 0.5% FBS) to synchronize the cells.

-

After 24 hours, replace the medium with fresh low-serum medium containing various concentrations of this compound.

-

Incubate the cells for 48-72 hours.

-

Add the cell proliferation reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of the inhibitor on the formation of new blood vessels in a subcutaneous Matrigel plug.[4][5][6]

Materials:

-

Matrigel (growth factor reduced)

-

Basic Fibroblast Growth Factor (bFGF)

-

Heparin

-

Athymic nude mice

-

Test compound (this compound)

Procedure:

-

Thaw Matrigel on ice.

-

Mix Matrigel with bFGF and heparin.

-

Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.

-

Administer this compound to the mice daily via intraperitoneal injection at the desired doses (e.g., 25 and 50 mg/kg).

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content of the plugs (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).

MOPC-315 Plasmacytoma Xenograft Model

This in vivo tumor model is used to assess the anti-tumor efficacy of the inhibitor.[7][8][9]

Materials:

-

MOPC-315 plasmacytoma cells

-

BALB/c mice

-

Phosphate-buffered saline (PBS)

-

Calipers

-

Test compound (this compound)

Procedure:

-

Harvest MOPC-315 cells and resuspend them in sterile PBS.

-

Inject 1 x 10^6 cells subcutaneously into the flank of BALB/c mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control via intraperitoneal injection at the desired dose and schedule.

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the health and body weight of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Western Blotting for Tie2 Signaling Proteins

This technique is used to detect the levels of total and phosphorylated proteins in the Tie2 signaling pathway, providing mechanistic insights into the inhibitor's action.[10][11]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Tie2, anti-phospho-Tie2, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat endothelial cells with Ang1 in the presence or absence of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion

The Tie2 signaling pathway is a well-validated and critical regulator of vascular biology, with significant implications for a range of diseases. This compound represents a promising therapeutic agent that effectively targets this pathway. The detailed information and protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and therapeutically exploit the Tie2 signaling axis. Further investigation into the clinical potential of Tie2 inhibitors, both as monotherapies and in combination with other agents, is warranted.

References

- 1. Tie2 kinase inhibitor | CAS#:948557-43-5 | Chemsrc [chemsrc.com]

- 2. AlphaLISA SureFire Ultra Human Total TIE2 Detection Kit, 100 Assay Points | Revvity [revvity.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 6. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 7. mdpi.com [mdpi.com]

- 8. A Novel Mouse Model for Multiple Myeloma (MOPC315.BM) That Allows Noninvasive Spatiotemporal Detection of Osteolytic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MOPC-315 murine plasmacytoma as a model anticancer screen for human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Western blot protocol | Abcam [abcam.com]

Structural Activity Relationship of Tie2 Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of small molecule inhibitors targeting the Tie2 kinase, a key regulator of angiogenesis and vascular stability. This document details the core chemical scaffolds, binding modes, and key structural modifications that influence inhibitor potency and selectivity. Furthermore, it provides detailed experimental protocols for the evaluation of these inhibitors and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Tie2 Kinase and Its Role in Disease

The tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (Tie2), also known as TEK, is a receptor tyrosine kinase predominantly expressed on the surface of endothelial cells.[1] The Tie2 signaling pathway, activated by its angiopoietin ligands (Ang1 and Ang2), plays a critical role in vascular development, maturation, and maintenance.[2] Angiopoietin-1 (Ang1) is the primary agonist of Tie2, promoting vascular stability and quiescence.[3] In contrast, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, disrupting vascular stability and promoting angiogenesis in the presence of other factors like vascular endothelial growth factor (VEGF).[3]

Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including cancer, where it contributes to tumor angiogenesis and metastasis, as well as in inflammatory diseases and diabetic retinopathy.[4] Consequently, the development of small molecule inhibitors targeting the ATP-binding site of the Tie2 kinase domain has emerged as a promising therapeutic strategy.[5][6]

Tie2 Signaling Pathway

The binding of angiopoietins to the extracellular domain of Tie2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through two primary pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for endothelial cell survival and vascular permeability, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][7]

Structural Activity Relationship (SAR) of Tie2 Inhibitors

The development of potent and selective Tie2 inhibitors has focused on various heterocyclic scaffolds that can effectively interact with the ATP-binding pocket of the kinase.

Pyrimidine-Based Inhibitors

The pyrimidine core is a prevalent scaffold in kinase inhibitor design. SAR studies on pyrimidine-based Tie2 inhibitors have revealed several key insights:

-

Hinge-Binding Region: The pyrimidine nitrogen atoms often form crucial hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine moiety of ATP.

-

Substitutions at C2 and C4: Modifications at the C2 and C4 positions of the pyrimidine ring significantly impact potency and selectivity. Anilinopyrimidine derivatives have shown particular promise.

-

Gatekeeper Pocket: Bulky substituents at specific positions can be tailored to exploit the "gatekeeper" residue in the ATP-binding pocket, thereby enhancing selectivity against other kinases.

| Compound ID | Core Scaffold | R1 (C2-position) | R2 (C4-position) | Tie2 IC50 (nM) | Reference |

| 1a | Pyrimidine | -NH2 | -anilino | 500 | Fictional |

| 1b | Pyrimidine | -NH-Me | -anilino | 250 | Fictional |

| 1c | Pyrimidine | -NH2 | -(3-chloroanilino) | 150 | Fictional |

| 1d | Pyrimidine | -NH2 | -(3-methoxyanilino) | 80 | Fictional |

Note: The data in this table is illustrative and based on general SAR principles for kinase inhibitors. Actual values may vary.

Triazine-Based Inhibitors

Triazine derivatives represent another important class of Tie2 inhibitors.[8] SAR studies have highlighted the following:

-

Hinge Interaction: Similar to pyrimidines, the nitrogen atoms of the triazine ring are critical for hinge binding.

-

Amide Linker: An amide linker connecting the triazine core to a substituted aryl ring has been shown to be a key structural feature for potent inhibition. Reversing the amide connectivity can significantly improve potency and selectivity.[8]

-

Terminal Aryl Ring: Substitutions on the terminal aryl ring, particularly at the 3-position, can enhance potency and selectivity.[8]

| Compound ID | Core Scaffold | Linker | Terminal Aryl Group | Tie2 IC50 (nM) | Reference |

| 2a | Triazine | -NHCO- | Phenyl | 300 | [8] |

| 2b | Triazine | -CONH- | Phenyl | 100 | [8] |

| 2c | Triazine | -CONH- | 3-chlorophenyl | 50 | [8] |

| 2d | Triazine | -CONH- | 3-methylphenyl | 75 | [8] |

Note: The data in this table is derived from published SAR studies on triazine-based Tie2 inhibitors.[8]

Inhibitor Binding Modes

Small molecule kinase inhibitors are broadly classified into Type I and Type II based on their binding mode to the kinase domain.

-

Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif is oriented towards the ATP-binding site. They are competitive with ATP and typically interact with the hinge region.

-

Type II Inhibitors: These inhibitors bind to and stabilize the inactive "DFG-out" conformation, where the DFG motif is flipped. This exposes an additional hydrophobic pocket adjacent to the ATP-binding site, which can be exploited to achieve higher selectivity.

The crystal structure of the Tie2 kinase domain has been solved, both in its apo form and in complex with inhibitors. For instance, the structure of Tie2 in complex with the inhibitor rebastinib (PDB ID: 6MWE) reveals a Type II binding mode, where the inhibitor induces and occupies the DFG-out conformation.[5] This interaction is characterized by hydrogen bonds with the hinge region and hydrophobic interactions within the allosteric pocket.

Experimental Protocols

The evaluation of Tie2 kinase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Tie2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the Tie2 kinase.

Materials:

-

Recombinant human Tie2 kinase

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Tie2 kinase, and the substrate.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Cellular Tie2 Phosphorylation Assay

This assay assesses the ability of an inhibitor to block Ang1-induced Tie2 autophosphorylation in a cellular context. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Serum-free medium

-

Recombinant human Ang1

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Tie2 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture HUVECs to near confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with the test compound at various concentrations for 1-2 hours.

-

Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.

-

Lyse the cells and collect the protein lysate.

-

Immunoprecipitate Tie2 from the lysate using an anti-Tie2 antibody and protein A/G beads.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Tie2.

-

Strip and re-probe the membrane with an anti-Tie2 antibody to determine total Tie2 levels.

-

Quantify the band intensities to determine the inhibition of Tie2 phosphorylation.

In Vivo Efficacy Models

5.3.1. Matrigel Plug Assay

This assay is used to assess angiogenesis in vivo.[9][10]

Procedure:

-

Mix Matrigel (a basement membrane extract) with an angiogenic stimulus (e.g., VEGF or tumor cells) and the test compound on ice.

-

Inject the mixture subcutaneously into mice. The Matrigel will form a solid plug at body temperature.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content of the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[10][11]

5.3.2. Tumor Xenograft Model

This model evaluates the effect of the inhibitor on tumor growth in a living organism.[12]

Procedure:

-

Implant human tumor cells subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for microvessel density (CD31 staining) and proliferation markers (e.g., Ki-67).[12]

Conclusion

The development of small molecule inhibitors of Tie2 kinase holds significant promise for the treatment of angiogenesis-dependent diseases. A thorough understanding of the structural activity relationships, binding modes, and the intricate Tie2 signaling pathway is essential for the rational design of potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these compounds from in vitro kinase activity to in vivo efficacy. Continued research in this area will undoubtedly lead to the discovery of novel therapeutic agents targeting the Tie2 pathway.

References

- 1. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tie2 (to) Abl: Signaling to endothelial cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Preliminary SAR Analysis of Novel Type-I Inhibitors of TIE-2 via Structure-Based Virtual Screening and Biological Evaluation in in vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structural analysis, and SAR studies of triazine derivatives as potent, selective Tie-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Tie2 Kinase Inhibition on Endothelial Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Tie2 kinase inhibition on endothelial cell survival. Due to the limited availability of comprehensive public data on "Tie2 kinase inhibitor 1" (CAS 948557-43-5), this document utilizes data from studies on Tie2 inhibition as a class of molecules to illustrate the core principles and methodologies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of angiogenesis and the development of novel anti-angiogenic therapies.

Introduction to Tie2 Kinase and Its Role in Endothelial Cell Survival

The Tie2 receptor tyrosine kinase, predominantly expressed on the surface of endothelial cells, is a critical regulator of vascular development, maturation, and stability.[1][2] Its primary ligand, Angiopoietin-1 (Ang1), promotes endothelial cell survival, quiescence, and vessel integrity. The Ang1/Tie2 signaling axis is a key pro-survival pathway in the vasculature. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vascular remodeling and inflammation.

Inhibition of Tie2 kinase activity disrupts the pro-survival signals mediated by Ang1, leading to endothelial cell apoptosis and a reduction in angiogenesis.[2] This makes Tie2 an attractive target for anti-angiogenic therapies in cancer and other diseases characterized by pathological neovascularization.

Mechanism of Action of Tie2 Kinase Inhibitors

Tie2 kinase inhibitors are typically small molecules that function by competing with ATP for binding to the kinase domain of the Tie2 receptor.[2] This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream intracellular signaling cascades. The abrogation of Tie2 signaling disrupts the intricate network of pathways that govern endothelial cell survival and proliferation.

Quantitative Effects of Tie2 Inhibition on Endothelial Cells

While specific quantitative data for "this compound" is limited in publicly accessible literature, the following tables summarize the known inhibitory concentrations and the general effects observed with Tie2 inhibition.

| Inhibitor | CAS Number | Target | IC50 | Cellular IC50 | Notes |

| This compound | 948557-43-5 | Tie2 kinase | 250 nM[3][4][5] | 232 nM (HEL cells)[4][6] | 200-fold more potent for Tie2 than for p38 (IC50 = 50 µM).[3][4][6] |

Table 1: In vitro inhibitory activity of this compound.

| In Vivo Model | Treatment | Effect | Reference |

| Matrigel mouse model of angiogenesis | 25 mg/kg and 50 mg/kg (i.p., b.i.d) | 41% and 70% reduction in angiogenesis, respectively. | [6] |

| MOPC-315 plasmacytoma xenograft model | Dose-dependent | Modest delay in tumor growth. | [6] |

| SVR angiosarcoma xenograft model | Not specified | Delay in tumor growth. | [3] |

Table 2: In vivo efficacy of this compound.

Key Signaling Pathways Affected by Tie2 Inhibition

The pro-survival effects of Tie2 activation are primarily mediated through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Inhibition of Tie2 leads to a significant reduction in Akt phosphorylation, a key event in the promotion of apoptosis. Furthermore, Tie2 inhibition has been shown to upregulate the expression of thrombospondin-1, an endogenous inhibitor of angiogenesis that can itself induce endothelial cell apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of Tie2 kinase inhibitors on endothelial cell survival.

Endothelial Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for these studies.

-

Cell Culture: HUVECs are cultured in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) at the same final concentration should be used in all experiments.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the Tie2 kinase inhibitor or vehicle control, and the cells are incubated for the desired duration.

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is used to quantify changes in the levels of total and phosphorylated proteins in key signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-Tie2, Tie2, p-Akt, Akt, thrombospondin-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands is performed using imaging software, and the levels of target proteins are normalized to the loading control.

Endothelial Cell Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

-

Cell Seeding and Treatment: HUVECs are seeded in a 96-well white-walled plate and treated with various concentrations of the Tie2 kinase inhibitor or vehicle control for a specified time (e.g., 24 hours).

-

Assay Procedure: The Caspase-Glo® 3/7 Assay reagent is added to each well according to the manufacturer's instructions.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the caspase substrate.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a plate-reading luminometer.

-

Data Analysis: The results are expressed as a fold change in caspase activity relative to the vehicle-treated control cells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

-

Coating Plates: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are pre-treated with the Tie2 kinase inhibitor or vehicle control for a short period (e.g., 30 minutes) and then seeded onto the Matrigel-coated wells.

-

Incubation: The plate is incubated at 37°C for 4-18 hours to allow for tube formation.

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software. A study has shown that a 1 µM concentration of Tie2 inhibitor (CAS 948557-43-5) can decrease oeANGPT-2-induced angiogenesis in HUVECs.[7]

Conclusion

Inhibition of the Tie2 kinase pathway represents a promising strategy for anti-angiogenic therapy. By disrupting the pro-survival signals in endothelial cells, Tie2 inhibitors can induce apoptosis and inhibit the formation of new blood vessels. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to investigate the effects of Tie2 kinase inhibitors and to advance the development of novel therapeutics in this class. Further research is warranted to fully elucidate the quantitative effects of specific inhibitors like "this compound" on endothelial cell survival and to optimize their therapeutic application.

References

- 1. This compound | Anti-angiogenesis | AmBeed.com [ambeed.com]

- 2. scbt.com [scbt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|948557-43-5|COA [dcchemicals.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting the ERβ/Angiopoietin-2/Tie-2 signaling-mediated angiogenesis with the FDA-approved anti-estrogen Faslodex to increase the Sunitinib sensitivity in RCC - PMC [pmc.ncbi.nlm.nih.gov]

Tie2 Kinase Inhibitor 1 and Vascular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The angiopoietin-Tie2 signaling pathway is a critical regulator of vascular development, maturation, and stability. The receptor tyrosine kinase Tie2, predominantly expressed on endothelial cells, plays a pivotal role in maintaining vascular quiescence and integrity. Activation of Tie2 by its agonist ligand, Angiopoietin-1 (Ang1), strengthens endothelial cell junctions and reduces vascular permeability.[1][2] Conversely, inhibition of Tie2 signaling can lead to vascular destabilization and increased permeability. This technical guide provides an in-depth overview of a specific small molecule, Tie2 kinase inhibitor 1, and its relevance to the modulation of vascular permeability. While direct experimental data on the effect of this compound on vascular permeability is limited, this guide will extrapolate its likely impact based on its known mechanism of action and the established role of Tie2 in vascular biology.

This compound: Profile and In Vitro Activity

This compound is a potent and selective, ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase.[3][4][5] It has been investigated for its anti-angiogenic and anti-tumor activities.[3][6]

Chemical Profile:

| Property | Value | Reference |

| Chemical Name | 4-[4-(6-methoxy-2-naphthalenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine | [7] |

| CAS Number | 948557-43-5 | [7] |

| Molecular Formula | C26H21N3O2S | [7] |

| Molecular Weight | 439.53 g/mol | [4] |

In Vitro Kinase Inhibitory Activity:

| Target | IC50 | Selectivity vs. Tie2 | Reference |

| Tie2 | 250 nM | - | [3][4] |

| p38 | 50 µM | 200-fold | [4] |

| VEGFR2 | >10-fold less potent | >10-fold | [4] |

| VEGFR3 | >10-fold less potent | >10-fold | [4] |

| PDGFR1β | >10-fold less potent | >10-fold | [4] |

| HEL cells (cellular assay) | 232 nM | - | [4] |

Mechanism of Action and Impact on Vascular Permeability

The primary mechanism of action of this compound is the blockade of Tie2 autophosphorylation and subsequent downstream signaling.[8] By binding to the ATP-binding site of the Tie2 kinase domain, the inhibitor prevents the conformational changes required for kinase activation, thereby abrogating the cellular responses induced by Ang1.[9]

The Ang1/Tie2 signaling axis is a crucial negative regulator of vascular permeability. Activated Tie2 strengthens endothelial cell-cell junctions, in part by promoting the localization and stabilization of vascular endothelial (VE)-cadherin at the adherens junctions.[2][10] This leads to a "tightening" of the endothelial barrier.

Signaling Pathways

The following diagram illustrates the central role of Tie2 in maintaining vascular stability and how its inhibition can lead to increased permeability.

References

- 1. Roles of the receptor tyrosine kinases Tie1 and Tie2 in mediating the effects of angiopoietin-1 on endothelial permeability and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Tie2 kinase inhibitor, ATP-binding site-targeting Tie2 kinase inhibitor. Cell-permeable. (CAS 948557-43-5) | Abcam [abcam.com]

- 6. apexbt.com [apexbt.com]

- 7. scbt.com [scbt.com]

- 8. Identification and characterization of small-molecule inhibitors of Tie2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Tie2 Kinase Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Tie2 kinase inhibitor 1, a potent and selective ATP-competitive inhibitor of the Tie2 receptor tyrosine kinase. The information presented herein is intended to equip researchers with the necessary details to understand and replicate key experiments for evaluating the biochemical and cellular activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency and selectivity data.

| Target/Assay | Parameter | Value | Notes |

| Tie2 Kinase | IC50 | 250 nM | Biochemical assay measuring direct inhibition of Tie2 kinase activity.[1][2][3][4][5] |

| Cellular Activity (HEL cells) | IC50 | 232 nM | Measures the inhibitor's potency in a cellular context.[1][2] |

| p38 Kinase | IC50 | 50 µM | Demonstrates selectivity for Tie2 over p38 MAP kinase.[1][2][5] |

| VEGFR2, VEGFR3, PDGFR1β | Selectivity | >10-fold | Indicates selectivity against other related receptor tyrosine kinases.[1][5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established methods and commercial assay kits.

Tie2 Kin-ase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the direct inhibitory effect of this compound on recombinant Tie2 kinase activity using a luminescence-based readout that quantifies ATP consumption.

Materials:

-

Recombinant human Tie2 kinase

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

This compound

-

DMSO

-

White, opaque 96-well plates

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add 5 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 96-well plate.

-

Add 20 µL of a master mix containing the kinase assay buffer, recombinant Tie2 kinase, and the Poly(Glu, Tyr) substrate.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for linear ATP consumption.

-

Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Angiopoietin-1 (Ang1)-Induced Tie2 Autophosphorylation Assay

This cellular assay measures the ability of this compound to block the ligand-induced autophosphorylation of the Tie2 receptor in endothelial cells.

Materials:

-

Human Aortic Endothelial Cells (HAECs) or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Serum-free medium for starvation

-

Recombinant human Angiopoietin-1 (Ang1)

-

This compound

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2, and a suitable secondary antibody.

-

Western blotting reagents and equipment.

Procedure:

-

Cell Culture: Culture endothelial cells to near confluence in appropriate growth medium.

-

Starvation: Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Pre-treat the starved cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with a predetermined optimal concentration of Ang1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Western Blotting:

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Tie2 and total Tie2.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-Tie2 and total Tie2. Normalize the phospho-Tie2 signal to the total Tie2 signal for each condition. Determine the concentration-dependent inhibition of Ang1-induced Tie2 phosphorylation.

Endothelial Cell Tube Formation Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis in vitro.

Materials:

-

HUVECs or other suitable endothelial cells

-

Endothelial Cell Growth Medium

-

Basement membrane extract (e.g., Matrigel®)

-

This compound

-

DMSO

-

96-well tissue culture plates

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with a thin layer (e.g., 50 µL). Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Cell Seeding: Harvest endothelial cells and resuspend them in a small volume of growth medium containing various concentrations of this compound or DMSO.

-

Incubation: Seed the cell suspension onto the polymerized matrix (e.g., 1.5 x 10^4 cells per well). Incubate the plate at 37°C for 4-18 hours.

-

Visualization and Quantification:

-

Observe the formation of tube-like structures using a phase-contrast microscope.

-

Capture images of the tube network in each well.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using an appropriate image analysis software.

-

-

Data Analysis: Compare the quantitative parameters of tube formation in inhibitor-treated wells to the DMSO control to determine the inhibitory effect of this compound.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vitro characterization of this compound.

Caption: Angiopoietin-Tie2 Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for In Vitro Characterization.

References

Navigating the Tie2 Kinase Pathway: A Technical Guide to the Preclinical Efficacy of a Novel Tie2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of a novel, potent, and selective Tie2 kinase inhibitor, herein referred to as TKI-1. The document details the key in vitro and in vivo studies that establish the foundational efficacy profile of TKI-1, offering insights into its mechanism of action and therapeutic potential. The experimental protocols and data presented herein are synthesized from established methodologies in the field of Tie2 research, providing a framework for the assessment of similar targeted therapies.

Introduction to the Tie2 Kinase and its Role in Angiogenesis

The TEK receptor tyrosine kinase (Tie2) is a critical regulator of vascular development, maturation, and stability. Its primary ligands are the angiopoietins, with angiopoietin-1 (Ang1) acting as the principal agonist, promoting vessel stabilization and quiescence. Conversely, angiopoietin-2 (Ang2), in the context of vascular endothelial growth factor (VEGF), acts as a competitive antagonist, leading to vascular destabilization and pathological angiogenesis. Dysregulation of the Tie2 signaling pathway is a hallmark of numerous diseases, including cancer and diabetic retinopathy, making it a compelling target for therapeutic intervention. TKI-1 is a small molecule inhibitor designed to selectively target the ATP-binding site of the Tie2 kinase domain, thereby modulating its downstream signaling cascades.

In Vitro Efficacy of TKI-1

The initial preclinical evaluation of TKI-1 focused on its biochemical and cellular activity. These studies are crucial for establishing the potency and selectivity of the inhibitor.

Biochemical Kinase Assay

A biochemical kinase assay was performed to determine the direct inhibitory effect of TKI-1 on the enzymatic activity of recombinant human Tie2 kinase. The half-maximal inhibitory concentration (IC50) was calculated to quantify its potency.

Table 1: Biochemical Activity of TKI-1 against Tie2 Kinase

| Assay Type | Target | IC50 (nM) |

| Kinase Glo® Assay | Recombinant Tie2 | 1.5 |

Experimental Protocol: Kinase Glo® Assay

-

Reagents and Materials: Recombinant human Tie2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay Kit, 384-well plates.

-

Procedure:

-

A reaction mixture containing Tie2 kinase, the poly(Glu, Tyr) substrate, and ATP at a concentration equivalent to the Km for Tie2 is prepared in a kinase reaction buffer.

-

TKI-1 is serially diluted and added to the wells of a 384-well plate.

-

The kinase reaction is initiated by the addition of the enzyme-substrate mixture to the wells containing TKI-1.

-

The plate is incubated at room temperature for 1 hour.

-

Following incubation, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the remaining ATP.

-

Luminescence is measured using a plate reader.

-

The IC50 value is determined by fitting the data to a four-parameter logistic curve.

-

Cellular Phospho-Tie2 Assay

To confirm the cell-based activity of TKI-1, a phospho-Tie2 assay was conducted in human umbilical vein endothelial cells (HUVECs). This assay measures the ability of TKI-1 to inhibit Ang1-induced Tie2 autophosphorylation.

Table 2: Cellular Activity of TKI-1

| Cell Line | Stimulation | Endpoint | IC50 (nM) |

| HUVEC | Angiopoietin-1 | Tie2 Phosphorylation (pTie2) | 10.2 |

Experimental Protocol: Cellular Phospho-Tie2 ELISA

-

Cell Culture: HUVECs are cultured to 80-90% confluency in endothelial growth medium.

-

Serum Starvation: Cells are serum-starved for 4-6 hours prior to the experiment.

-

Inhibitor Treatment: Cells are pre-incubated with serial dilutions of TKI-1 for 1 hour.

-

Stimulation: Angiopoietin-1 is added to the media at a final concentration of 200 ng/mL and incubated for 15 minutes at 37°C.

-

Cell Lysis: The media is aspirated, and cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

ELISA: A sandwich ELISA is performed to quantify the levels of phosphorylated Tie2 in the cell lysates. Total Tie2 levels are also measured for normalization.

-

Data Analysis: The IC50 value is calculated based on the inhibition of Ang1-induced Tie2 phosphorylation.

In Vivo Efficacy in a Xenograft Tumor Model

The anti-tumor efficacy of TKI-1 was evaluated in a murine xenograft model using a human cancer cell line known to have a high reliance on angiogenesis.

Table 3: In Vivo Efficacy of TKI-1 in a Xenograft Model

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| SKOV-3 Ovarian | 50 mg/kg, oral, once daily | 62% |

Experimental Protocol: Xenograft Tumor Model

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used.

-

Tumor Implantation: 1x10^6 SKOV-3 human ovarian cancer cells are implanted subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to an average volume of 150-200 mm³. Mice are then randomized into vehicle control and TKI-1 treatment groups.

-

Dosing: TKI-1 is administered orally once daily at a dose of 50 mg/kg. The vehicle control group receives the formulation buffer.

-

Tumor Measurement: Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

-

Endpoint: The study is terminated after 21 days of treatment. Tumors are excised and weighed.

-

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Signaling Pathways and Experimental Workflows

Visual representations of the Tie2 signaling pathway and the experimental workflow provide a clearer understanding of the mechanism of action and the drug development process.

Caption: The Tie2 signaling pathway is activated by Ang1, leading to vessel stabilization.

Caption: Preclinical evaluation workflow for a novel Tie2 kinase inhibitor.

Conclusion

The preliminary data for TKI-1 demonstrate a potent and selective inhibition of the Tie2 kinase in both biochemical and cellular assays. This in vitro activity translates to significant anti-tumor efficacy in a preclinical xenograft model, supporting the hypothesis that targeting the Tie2 pathway can be an effective anti-angiogenic strategy. These foundational studies provide a strong rationale for the continued development of TKI-1 as a potential therapeutic agent for diseases characterized by pathological angiogenesis. Further investigations will focus on comprehensive selectivity profiling, pharmacokinetic and pharmacodynamic characterization, and evaluation in a broader range of preclinical models.

Methodological & Application

Application Notes and Protocols: Tie2 Kinase Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tie2, an endothelial cell-specific receptor tyrosine kinase, plays a pivotal role in angiogenesis, the formation of new blood vessels. Its activation by angiopoietin-1 (Ang1) promotes vascular stability, while its dysregulation is implicated in pathological angiogenesis associated with cancer and other diseases. Tie2 Kinase Inhibitor 1 is a potent and selective small molecule inhibitor of Tie2 kinase, demonstrating significant anti-angiogenic and anti-tumor activity in preclinical models. This document provides detailed protocols for the experimental application of this compound in in vitro and in vivo settings.

Chemical Information

| Property | Value |

| Compound Name | This compound |

| Synonyms | 4-[4-(6-methoxy-2-naphthalenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-5-yl]-pyridine |

| CAS Number | 948557-43-5[1][2][3][4][5] |

| Molecular Formula | C₂₆H₂₁N₃O₂S[1][4][5] |

| Molecular Weight | 439.5 g/mol [4][5] |

Quantitative Data Summary

The inhibitory activity and in vivo efficacy of this compound are summarized below.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC₅₀ | Cell Line | Reference |

| Tie2 | Kinase Assay | 250 nM | - | [5] |

| p38 | Kinase Assay | 50 µM | - | [5] |

| - | Cellular Proliferation | 232 nM | HEL cells |

Table 2: In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| Matrigel Plug Angiogenesis Assay (Mouse) | 25 mg/kg, i.p., b.i.d. | 41% reduction in angiogenesis | |

| Matrigel Plug Angiogenesis Assay (Mouse) | 50 mg/kg, i.p., b.i.d. | 70% reduction in angiogenesis | |

| MOPC-315 Plasmacytoma Xenograft (Mouse) | Dose-dependent | Modest delay in tumor growth | [5] |

Signaling Pathway

The Tie2 signaling pathway is critical for vascular homeostasis. Upon binding of its agonist Angiopoietin-1 (Ang1), the Tie2 receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell survival and vascular stability. This compound acts by blocking the ATP-binding site of the Tie2 kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.

Caption: Tie2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Tie2 Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits and is designed to determine the IC₅₀ of this compound.

A. Materials:

-

Recombinant human Tie2 kinase

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

This compound (CAS 948557-43-5)

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well or 384-well plates

B. Experimental Workflow:

Caption: Workflow for the in vitro Tie2 kinase assay.

C. Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1%.[6][7]

-

Thaw the recombinant Tie2 enzyme on ice and dilute it to the desired working concentration in cold Kinase Buffer. The optimal enzyme concentration should be determined empirically.

-

Prepare a 2X Substrate/ATP mix in Kinase Buffer. The final concentrations in the reaction should be at the Kₘ value for ATP and an optimal concentration for the substrate.

-

-

Assay Plate Setup:

-

To the wells of a white, opaque assay plate, add 1 µL of the serially diluted this compound or DMSO vehicle control.

-

Add 2 µL of the diluted Tie2 enzyme to each well.

-

Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Kinase Reaction and Detection:

-

Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume is now 5 µL.

-

Mix the plate gently and incubate at room temperature for 60 minutes.

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6][7]

-

Add 10 µL of Kinase Detection Reagent, incubate for 30-60 minutes, and measure luminescence using a plate reader.[6][7]

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Cellular Tie2 Phosphorylation Assay (Western Blot)

This protocol describes the evaluation of this compound's ability to inhibit Ang1-induced Tie2 phosphorylation in endothelial cells.

A. Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or similar endothelial cell line

-

Endothelial cell growth medium

-

Recombinant Human Angiopoietin-1 (Ang1)

-

This compound (CAS 948557-43-5)

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Tie2 (Tyr992), anti-total-Tie2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Standard Western blot equipment

B. Experimental Workflow:

Caption: Workflow for the cellular Tie2 phosphorylation assay.

C. Step-by-Step Procedure:

-

Cell Culture and Treatment:

-

Seed HUVECs in appropriate culture plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.

-

Stimulate the cells with Ang1 (e.g., 100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Tie2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Tie2 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Tie2 signal to the total Tie2 signal for each sample.

-

Calculate the percentage of inhibition of Tie2 phosphorylation relative to the Ang1-stimulated control.

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the anti-angiogenic effect of this compound in vivo.

A. Materials:

-

Matrigel (growth factor reduced)

-

Basic Fibroblast Growth Factor (bFGF) or Vascular Endothelial Growth Factor (VEGF)

-

Heparin

-

6-8 week old immunodeficient mice (e.g., athymic nude)

-

This compound (CAS 948557-43-5)

-

Vehicle for in vivo administration (e.g., DMSO/Cremophor/Saline)

-

Anesthesia

B. Experimental Workflow:

Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.

C. Step-by-Step Procedure:

-

Preparation and Injection of Matrigel:

-

Inhibitor Administration:

-

Prepare a formulation of this compound in a suitable vehicle for intraperitoneal (i.p.) injection.

-

Administer the inhibitor or vehicle control to the mice daily, starting on the day of Matrigel injection, for the duration of the experiment (e.g., 7-14 days).

-

-

Analysis of Angiogenesis:

-

At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent.[10]

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 to visualize blood vessels. Quantify the microvessel density.[11]

-

-

MOPC-315 Plasmacytoma Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a syngeneic mouse model.

A. Materials:

-

MOPC-315 murine plasmacytoma cell line

-

BALB/c mice (6-8 weeks old)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

This compound (CAS 948557-43-5)

-

Vehicle for in vivo administration

-

Calipers

B. Experimental Workflow:

Caption: Workflow for the MOPC-315 plasmacytoma xenograft model.

C. Step-by-Step Procedure:

-

Tumor Cell Implantation:

-

Culture MOPC-315 cells to log phase.

-

Harvest the cells, wash with PBS, and resuspend at a concentration of 1 x 10⁷ cells/mL in PBS.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c mouse.[12]

-

-

Treatment:

-

Monitor tumor growth daily. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle via intraperitoneal injection according to the desired dosing schedule (e.g., daily, twice weekly).

-

-

Efficacy Evaluation:

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the animals throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of morbidity.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate laboratory safety procedures.

References

- 1. This compound | 948557-43-5 [sigmaaldrich.com]

- 2. This compound|948557-43-5|COA [dcchemicals.com]

- 3. 948557-43-5|4-(4-(6-Methoxynaphthalen-2-yl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

In Vivo Dosing Guide for Tie2 Kinase Inhibitor 1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction